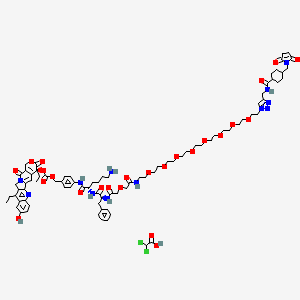

Cl2-SN-38 (dichloroacetic acid salt)

Description

Cl2-SN-38 (dichloroacetic acid salt) is an antibody-drug conjugate (ADC) comprising SN-38—the active metabolite of irinotecan—linked to a tumor-targeting antibody (e.g., anti-Trop-2/hRS7) via a cleavable maleimidopropionyl linker. This ADC delivers SN-38, a topoisomerase I inhibitor, directly to tumor cells, enhancing efficacy while minimizing systemic toxicity . Preclinical studies demonstrate potent cytotoxicity against diverse cancer cell lines (Calu-3, COLO 205, Capan-1, etc.) and tumor growth inhibition in pancreatic (BxPC-3) and lung (SK-MES-1) xenograft models . The compound is formulated with >90% purity, requiring DMSO stock solutions and sequential solvent mixing for in vivo use .

Properties

Molecular Formula |

C84H108Cl2N12O25 |

|---|---|

Molecular Weight |

1756.7 g/mol |

IUPAC Name |

[4-[[(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate;2,2-dichloroacetic acid |

InChI |

InChI=1S/C82H106N12O23.C2H2Cl2O2/c1-3-62-63-45-61(95)21-22-67(63)88-75-64(62)50-93-70(75)46-66-65(79(93)103)52-115-80(104)82(66,4-2)117-81(105)116-51-57-15-19-59(20-16-57)86-77(101)68(12-8-9-25-83)89-78(102)69(44-55-10-6-5-7-11-55)87-72(97)54-114-53-71(96)84-26-28-106-30-32-108-34-36-110-38-40-112-42-43-113-41-39-111-37-35-109-33-31-107-29-27-92-49-60(90-91-92)47-85-76(100)58-17-13-56(14-18-58)48-94-73(98)23-24-74(94)99;3-1(4)2(5)6/h5-7,10-11,15-16,19-24,45-46,49,56,58,68-69,95H,3-4,8-9,12-14,17-18,25-44,47-48,50-54,83H2,1-2H3,(H,84,96)(H,85,100)(H,86,101)(H,87,97)(H,89,102);1H,(H,5,6)/t56?,58?,68-,69-,82-;/m0./s1 |

InChI Key |

QEMIDYVPXFHTJE-WZTSRDGXSA-N |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN7C=C(N=N7)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O)C2=NC2=C1C=C(C=C2)O.C(C(=O)O)(Cl)Cl |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=CC=C6)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN7C=C(N=N7)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O)C2=NC2=C1C=C(C=C2)O.C(C(=O)O)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cl2-SN-38 is synthesized by conjugating SN-38 with a maleimidocaproyl linker. The synthesis involves multiple steps, including the preparation of the linker and its subsequent attachment to SN-38 . The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with the reactions being carried out under controlled temperatures to ensure the stability of the compound .

Industrial Production Methods

Industrial production of Cl2-SN-38 follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product . The compound is then formulated as a crystalline solid for storage and transportation .

Chemical Reactions Analysis

Types of Reactions

Cl2-SN-38 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of Cl2-SN-38, while substitution reactions can lead to the formation of new derivatives with altered chemical properties .

Scientific Research Applications

Cl2-SN-38 has a wide range of scientific research applications, including:

Mechanism of Action

Cl2-SN-38 exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication and repair . The compound binds to the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to the accumulation of DNA breaks . This ultimately results in cell death, particularly in rapidly dividing tumor cells . The maleimidocaproyl linker in Cl2-SN-38 allows for the selective release of SN-38 in the acidic environment of tumor cells, enhancing its cytotoxicity .

Comparison with Similar Compounds

Sodium Dichloroacetate (DCA)

Molecular Formula : Cl₂CHCOONa; Molecular Weight : 150.93 g/mol

- Key Features: Water-soluble sodium salt of dichloroacetic acid (DCA), structurally analogous to Cl2-SN-38’s dichloroacetate component. Applications: Investigated for cancer and metabolic disorders (e.g., lactic acidosis). Unlike Cl2-SN-38, DCA lacks targeted delivery, leading to broader systemic effects .

- Safety : Corrosive; requires careful handling to avoid ocular/skin irritation .

Sodium Chloroacetate

Molecular Formula : C₂H₃ClO₂•Na; Molecular Weight : 116.48 g/mol

- Key Features: Differs from Cl2-SN-38 by one fewer chlorine atom. Mechanism: Alkylating agent modifying DNA/proteins, causing cytotoxicity . High acute toxicity (LD₅₀: 150 mg/kg in rats) limits medical use .

Comparison with Therapeutic Analogs

Other Topoisomerase Inhibitors (e.g., ARN24139)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.